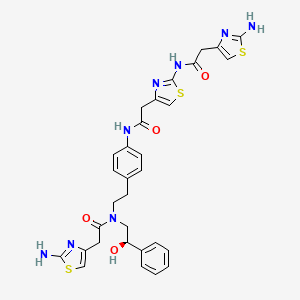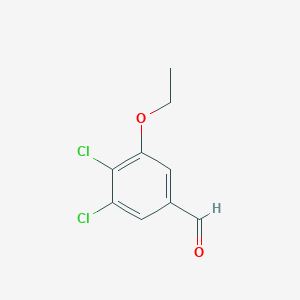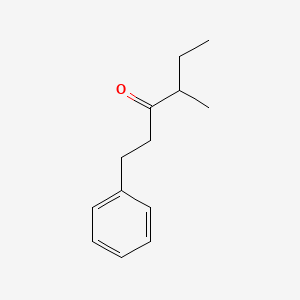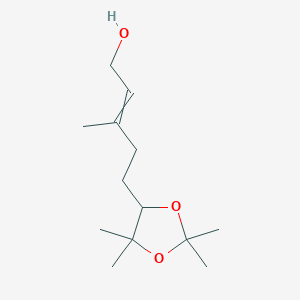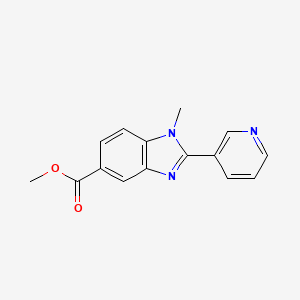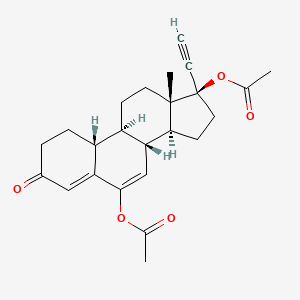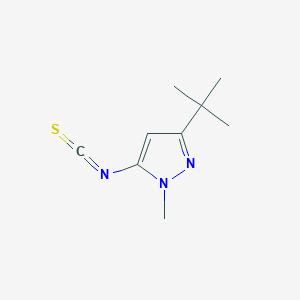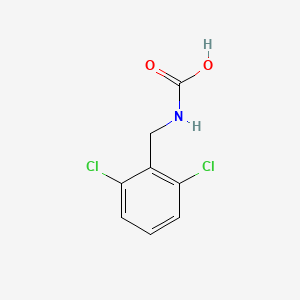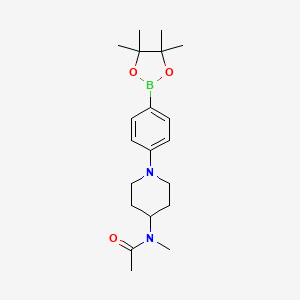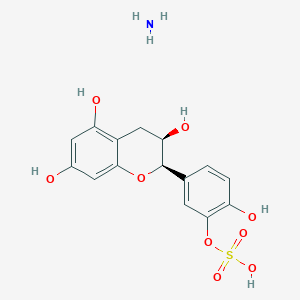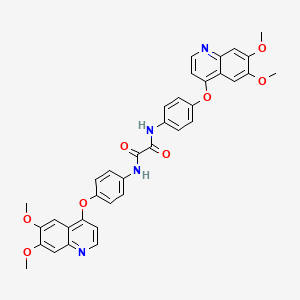
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide is a complex organic compound with the molecular formula C36H30N4O8 and a molecular weight of 646.7 g/mol . This compound is known for its unique structure, which includes two quinoline moieties connected through an oxalamide linkage. It is often used as a reference standard in pharmaceutical research and development.
Preparation Methods
The synthesis of N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide typically involves the reaction of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline with oxalyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere to prevent oxidation . The reaction mixture is then purified using column chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The quinoline moieties can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy groups on the quinoline rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified quinoline or oxalamide structures .
Scientific Research Applications
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in pharmaceutical research to develop new drugs and to study drug metabolism and pharmacokinetics.
Mechanism of Action
The mechanism of action of N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The quinoline moieties in the compound can intercalate with DNA, potentially disrupting DNA replication and transcription. Additionally, the compound may inhibit certain enzymes involved in cellular metabolism, leading to cytotoxic effects .
Comparison with Similar Compounds
N1,N2-Bis(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)oxalamide can be compared with other similar compounds, such as:
Cabozantinib: A tyrosine kinase inhibitor used in cancer treatment, which also contains a quinoline moiety.
Quinoline derivatives: Compounds like chloroquine and quinine, which are used as antimalarial drugs and share structural similarities with the quinoline moieties in this compound.
The uniqueness of this compound lies in its oxalamide linkage, which provides distinct chemical and biological properties compared to other quinoline derivatives .
Properties
Molecular Formula |
C36H30N4O8 |
|---|---|
Molecular Weight |
646.6 g/mol |
IUPAC Name |
N,N'-bis[4-(6,7-dimethoxyquinolin-4-yl)oxyphenyl]oxamide |
InChI |
InChI=1S/C36H30N4O8/c1-43-31-17-25-27(19-33(31)45-3)37-15-13-29(25)47-23-9-5-21(6-10-23)39-35(41)36(42)40-22-7-11-24(12-8-22)48-30-14-16-38-28-20-34(46-4)32(44-2)18-26(28)30/h5-20H,1-4H3,(H,39,41)(H,40,42) |
InChI Key |
DBSPXOCQJKWNHB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC=C(C=C3)NC(=O)C(=O)NC4=CC=C(C=C4)OC5=C6C=C(C(=CC6=NC=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



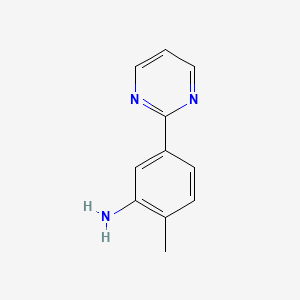
![4-[(6-Methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]morpholine](/img/structure/B13865356.png)
